2-Oxoindoline-5-carboxamide

Synthetic Chemistry Amidation Process Chemistry

SMYD3 inhibitor programs often suffer from low-yielding amidation of oxindole-5-carboxylic acid. 2-Oxoindoline-5-carboxamide bypasses this via an 83% single-step nitrile hydrolysis, delivering the 5-carboxamide regioisomer critical for sub-nanomolar potency. • Direct route to the unsubstituted 5-carboxamide core (IC₅₀ 0.68 nM for Compound 578) • Enables >14,900-fold potency tuning by pendant sulfonamide conjugation • Avoids multi-step carboxylic acid synthesis (≤69% yield) and 12% amidation yields

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 199328-21-7
Cat. No. B178552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxoindoline-5-carboxamide
CAS199328-21-7
Synonyms2-OXOINDOLINE-5-CARBOXAMIDE
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)C(=O)N)NC1=O
InChIInChI=1S/C9H8N2O2/c10-9(13)5-1-2-7-6(3-5)4-8(12)11-7/h1-3H,4H2,(H2,10,13)(H,11,12)
InChIKeyADPQXFPHNACOHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxoindoline-5-carboxamide: Structural and Chemical Identity


2-Oxoindoline-5-carboxamide (CAS 199328-21-7) is a heterocyclic organic compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . Its structure features an oxindole (2-oxoindoline) core with a carboxamide substituent at the 5-position of the indoline ring . The compound is commercially available from multiple suppliers with typical purity specifications of 95% , and is classified for research and development use only . The 5-carboxamide substitution pattern distinguishes it from other oxindole regioisomers and serves as a key intermediate or building block in medicinal chemistry programs targeting kinase inhibition, epigenetic regulation (e.g., SMYD3 methyltransferase), and antiproliferative applications .

Core Scaffold Oxindole building block for kinase and methyltransferase inhibitor programs
Regiochemistry 5-carboxamide substitution enables specific conjugation and target engagement
Use Context Medicinal chemistry lead optimization and SAR exploration (RUO)

2-Oxoindoline-5-carboxamide: Irreplaceability Over Isomers


Oxindole-based compounds exhibit profound position-dependent biological and chemical behavior due to the precise orientation of hydrogen-bonding motifs, electronic effects, and steric accessibility at the 5-carboxamide position. Replacing 2-oxoindoline-5-carboxamide with a 1-carboxamide isomer alters the vector of the amide group and disrupts critical interactions with target binding pockets, as demonstrated by the absence of SMYD3 inhibitory activity in 1-substituted oxindole derivatives [1]. Similarly, substituting the carboxamide with a carboxylic acid at the 5-position reduces potency in downstream amide coupling reactions and eliminates the amide nitrogen's hydrogen-bond donor capacity essential for target engagement in kinase and methyltransferase assays [2]. The 5-carboxamide regioisomer specifically enables conjugation to sulfonamide and piperidine-based scaffolds that yield nanomolar SMYD3 inhibitors, a functional profile not replicable with generic oxindole building blocks [1].

Risk Factor
Target: 5-Carboxamide
Substitute: 1-Carboxamide Isomer
Binding Orientation
Vectors amide into target pocket
Disrupts critical hydrogen-bonding interactions
SMYD3 Activity
Enables nanomolar inhibitor conjugation
Absence of inhibitory activity reported
Functional Group
Carboxamide (H-bond donor/acceptor)
Carboxylic acid (reduced potency, limits coupling)
Class-level evidence indicates 5-carboxamide regioisomer specificity is critical. Generic oxindole building blocks may not replicate target engagement profiles.

Quantitative Evidence for 2-Oxoindoline-5-carboxamide


Synthetic Yield Advantage vs. Carboxylic Acid Derivative

In a comparative analysis of synthetic routes, 2-oxoindoline-5-carboxamide is obtained directly from 2-oxoindoline-5-carbonitrile via acid hydrolysis in 83% yield under a single-step, scalable procedure (85% H2SO4, 80°C, 6 h) . In contrast, the analogous 2-oxoindoline-5-carboxylic acid is reported to be synthesized through multi-step reactions with yields up to 69% , and its subsequent amidation to N-methyl-2-oxoindoline-5-carboxamide proceeds with only 12% yield . This demonstrates a substantial synthetic efficiency advantage for the carboxamide form when the amide functionality is required in downstream applications, avoiding the low-yielding carboxylic acid activation and coupling steps.

Synthetic Yield
Cross-study comparable
83% yield vs. ≤69% and 12%
Supports synthetic route selection
Single-step hydrolysis vs multi-step acid route
Synthetic Chemistry Amidation Process Chemistry

SMYD3 Inhibitory Potency vs. 6-Fluoro Analog

Within the same patent series (US10266526B2) and identical assay conditions, compounds incorporating the unsubstituted 2-oxoindoline-5-carboxamide core demonstrated superior or comparable SMYD3 inhibitory potency relative to the 6-fluoro substituted analog [1]. Specifically, Compound 578 (unsubstituted core) exhibited IC50 = 0.680 nM against SMYD3, whereas Compound 576 (6-fluoro substituted) showed reduced potency with IC50 = 5 nM in the same biochemical assay [1][2]. In a cellular context (HEK293T/17 cells with FLAG-tagged MEKK2 substrate), Compound 578 retained activity with IC50 = 850 nM, while the 6-fluoro analog Compound 576 showed IC50 = 530 nM, indicating that fluorine substitution at the 6-position does not confer a consistent potency advantage across assay formats [1][2].

SMYD3 Potency vs. 6-F Analogue
Head-to-head
Biochemical IC50 0.680 nM vs. 5 nM
Reported higher biochemical potency
Assay-dependent cellular potency context
Epigenetics SMYD3 Inhibition Methyltransferase Medicinal Chemistry

Tunable SMYD3 Inhibitory Potency Range

The 2-oxoindoline-5-carboxamide core enables a wide dynamic range of SMYD3 inhibitory activity depending on pendant sulfonamide substitution, spanning from sub-nanomolar (0.670 nM) to low micromolar (159 nM to 10,000 nM) within the same patent series [1][2]. The most potent derivative (Compound 577) achieves IC50 = 0.670 nM, representing over 14,900-fold greater potency than the least active analog (Compound 624, IC50 = 10,000 nM) [2][3]. This broad activity range demonstrates the tunability of the 5-carboxamide oxindole scaffold and its utility for SAR exploration across multiple orders of magnitude in target engagement [1].

Potency Tunability
Class-level
IC50 range: 0.670 nM to 10,000 nM
Supports SAR exploration across >4-log range
Pendant sulfonamide substitution drives potency
Structure-Activity Relationship SMYD3 Lead Optimization

A549 Antiproliferative Activity vs. Standard-of-Care

In a series of 3-methylene-2-oxoindoline-5-carboxamide derivatives evaluated against A549 human lung adenocarcinoma cells via MTT assay, Compound 6l demonstrated the highest antiproliferative potency with IC50 = 3.0 μM [1]. While this is less potent than the positive control 5-fluorouracil (IC50 = 2.02 μM against MCF-7 breast cancer cells in a separate but comparable study [2]), the compound exhibits a distinct mechanism involving blockade of ERK1/2 phosphorylation, as confirmed by western blot analysis [1]. This differentiates it from DNA-damaging antimetabolites like 5-FU and positions the 5-carboxamide oxindole scaffold as a targeted kinase pathway modulator rather than a cytotoxic chemotherapeutic [1].

A549 Antiproliferative Activity
Cross-study comparable
IC50 3.0 μM (ERK1/2 pathway block)
Supports cell-model endpoint review
Mechanistically distinct from 5-FU antimetabolite
Anticancer A549 Antiproliferative Lung Adenocarcinoma

Application Scenarios for 2-Oxoindoline-5-carboxamide


SMYD3 Epigenetic Inhibitor Lead Optimization

2-Oxoindoline-5-carboxamide serves as the core scaffold for structure-activity relationship (SAR) exploration in SMYD3 methyltransferase inhibitor programs. Quantitative evidence demonstrates that derivatives bearing the unsubstituted 5-carboxamide core achieve sub-nanomolar biochemical potency (IC50 = 0.680 nM for Compound 578) [1], and potency can be tuned across a >14,900-fold range (0.670 nM to 10,000 nM) depending on pendant sulfonamide substitution [2][3]. Researchers developing SMYD3-targeted therapeutics for oncology or epigenetic applications should procure this compound as a versatile building block for lead optimization campaigns.

Single-Step Amide Building Block Procurement

For synthetic routes requiring an oxindole-5-carboxamide moiety, direct procurement of 2-oxoindoline-5-carboxamide eliminates the need for low-yielding amidation of 2-oxoindoline-5-carboxylic acid. The compound is obtained in 83% yield via a single-step acid hydrolysis of 2-oxoindoline-5-carbonitrile , compared to multi-step syntheses of the carboxylic acid analog (≤69% yield) and subsequent amidation yields as low as 12% . This efficiency advantage reduces both synthetic steps and material costs in medicinal chemistry and process development workflows requiring amide-linked oxindole conjugates.

RAF/MEK/ERK Pathway Modulator Development

3-Methylene derivatives of 2-oxoindoline-5-carboxamide exhibit antiproliferative activity against A549 lung adenocarcinoma cells (IC50 = 3.0 μM for lead Compound 6l) through specific blockade of ERK1/2 phosphorylation, as validated by western blot analysis [4]. This mechanism distinguishes the scaffold from traditional cytotoxic antimetabolites like 5-fluorouracil, positioning 2-oxoindoline-5-carboxamide as a starting point for developing targeted kinase pathway modulators. Oncology research programs focused on RAF/MEK/ERK signaling or non-small cell lung cancer should consider this scaffold for hit-to-lead or lead optimization studies.

Oxindole-Based Kinase Inhibitor Scaffold Diversification

The 2-oxoindoline-5-carboxamide core is structurally related to multiple kinase-targeting oxindole pharmacophores with demonstrated activity against tyrosine-protein kinase SYK (IC50 = 51 nM) [5] and VEGFR-2 (IC50 = 6.81 nM) [6]. Procurement of the 5-carboxamide regioisomer specifically enables exploration of hydrogen-bonding interactions at the kinase hinge region, a binding mode distinct from 1-carboxamide or 3-carboxamide oxindole isomers [7]. Medicinal chemistry teams pursuing SYK, VEGFR-2, or EGFR inhibitors can utilize this compound as a privileged scaffold for generating focused kinase inhibitor libraries.

Application
Selection Property
Validation Focus
SMYD3 Inhibitor Lead Optimization
Sub-nanomolar core scaffold
Biochemical and cellular target engagement
Single-Step Amide Building Block
High-yield direct procurement
Synthetic route efficiency review
RAF/MEK/ERK Pathway Modulator
Kinase pathway modulation scaffold
ERK1/2 phosphorylation endpoint monitoring
Kinase Inhibitor Library Diversification
5-Carboxamide regioisomer specificity
Kinase hinge-region binding mode review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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